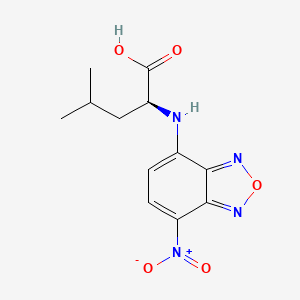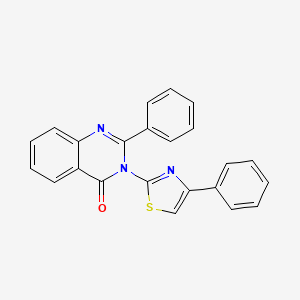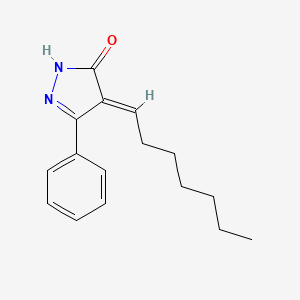
4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a heptylidene group at the 4-position and a phenyl group at the 3-position. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. One common method includes:
Condensation Reaction: An aldehyde (such as benzaldehyde) reacts with heptanal in the presence of a base to form the corresponding heptylidene intermediate.
Cyclization: The intermediate then reacts with phenylhydrazine under acidic or basic conditions to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has potential applications in drug discovery and development. Pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties, making them candidates for pharmaceutical research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for developing new medications targeting various diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in coatings, plastics, and other materials science fields.
Mechanism of Action
The mechanism of action of 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Uniqueness
4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific heptylidene substitution, which may confer distinct chemical and biological properties compared to other pyrazolones. This uniqueness can be leveraged in designing new compounds with tailored activities for specific applications.
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(4E)-4-heptylidene-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H20N2O/c1-2-3-4-5-9-12-14-15(17-18-16(14)19)13-10-7-6-8-11-13/h6-8,10-12H,2-5,9H2,1H3,(H,18,19)/b14-12+ |
InChI Key |
APAANMAWGGRZOF-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCC/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC=C1C(=NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/no-structure.png)
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)
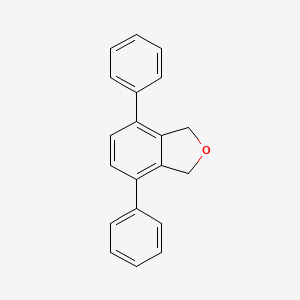
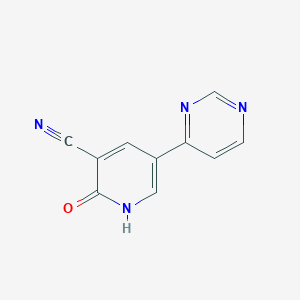
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
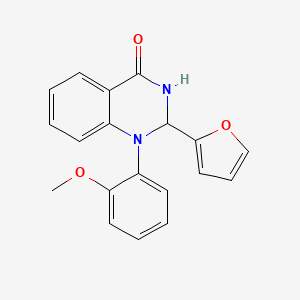
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
